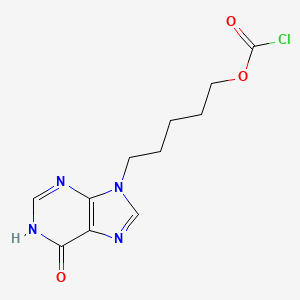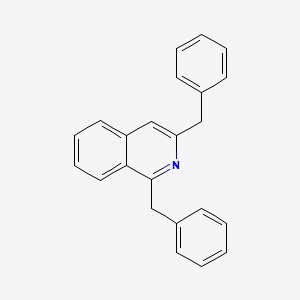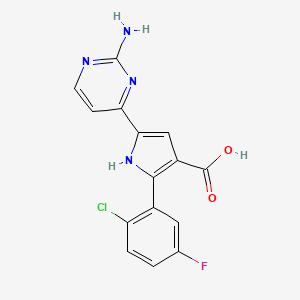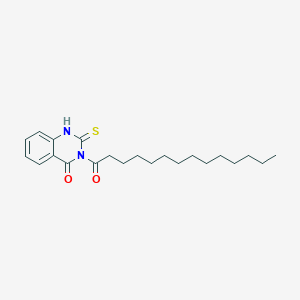
2-Sulfanylidene-3-tetradecanoyl-2,3-dihydroquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reagents: Tetradecanoyl chloride
Conditions: Base (e.g., pyridine) as a catalyst
Reaction: Acylation to attach the tetradecanoyl group
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization and chromatography.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-sulfanylidene-3-tetradecanoyl-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions
-
Formation of Quinazolinone Core:
Starting Material: Anthranilic acid
Reagents: Formamide or ammonium formate
Conditions: Heating under reflux
Reaction: Cyclization to form the quinazolinone core
Analyse Chemischer Reaktionen
Types of Reactions: 2-Sulfanylidene-3-tetradecanoyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanylidene group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the quinazolinone core using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; low temperatures.
Substitution: Amines, thiols; presence of a base like triethylamine.
Major Products:
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols
Substitution Products: Amino or thio derivatives of the quinazolinone core
Wissenschaftliche Forschungsanwendungen
2-Sulfanylidene-3-tetradecanoyl-2,3-dihydroquinazolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-sulfanylidene-3-tetradecanoyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways: Modulation of signaling pathways related to cell growth, apoptosis, and inflammation.
The compound’s biological activity is often attributed to its ability to interact with and inhibit key enzymes or receptors, thereby altering cellular functions.
Vergleich Mit ähnlichen Verbindungen
- 2-Sulfanylidene-3-hexadecanoyl-2,3-dihydroquinazolin-4(1H)-one
- 2-Sulfanylidene-3-octadecanoyl-2,3-dihydroquinazolin-4(1H)-one
Comparison:
- Structural Differences: Variations in the length of the acyl chain (tetradecanoyl vs. hexadecanoyl or octadecanoyl).
- Biological Activity: Differences in acyl chain length can influence the compound’s solubility, membrane permeability, and overall biological activity.
- Uniqueness: 2-Sulfanylidene-3-tetradecanoyl-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific acyl chain length, which may confer distinct biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
805323-90-4 |
|---|---|
Molekularformel |
C22H32N2O2S |
Molekulargewicht |
388.6 g/mol |
IUPAC-Name |
2-sulfanylidene-3-tetradecanoyl-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H32N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-17-20(25)24-21(26)18-15-13-14-16-19(18)23-22(24)27/h13-16H,2-12,17H2,1H3,(H,23,27) |
InChI-Schlüssel |
DDOAVRHQRXTXPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)N1C(=O)C2=CC=CC=C2NC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B12914612.png)
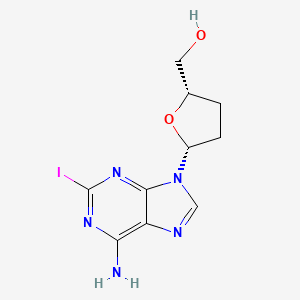
![6,7-Dimethyl-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one](/img/structure/B12914619.png)
![6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12914626.png)

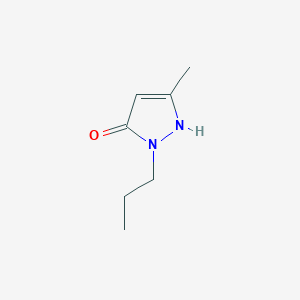
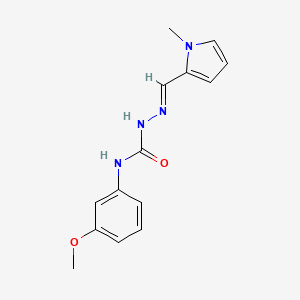

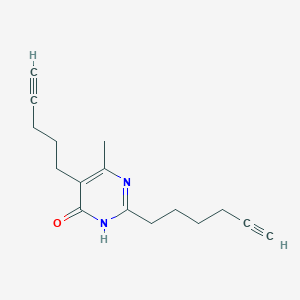

![2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B12914675.png)
